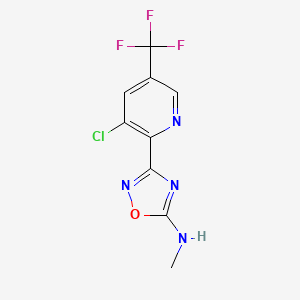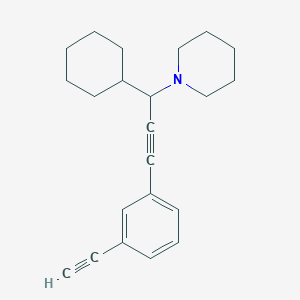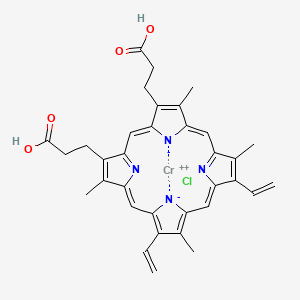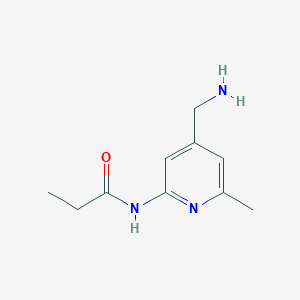
(4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid is a complex organic compound characterized by its unique structure, which includes an amino group, a nitroanilino group, and an oxopentanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. One common synthetic route involves the following steps:
- Protection of the amino group using a suitable protecting group.
- Formation of the peptide bond between the protected amino acid and the nitroanilino derivative.
- Deprotection of the amino group to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions such as temperature, pH, and solvent choice.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine derivative.
Applications De Recherche Scientifique
(4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with proteins and other biomolecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4S)-4-amino-5-(2-aminoethyl)amino-pentanoic acid
- N-(4-nitrophenyl)-2-aminoacetamide
- 5-oxopentanoic acid derivatives
Uniqueness
(4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C13H16N4O6 |
|---|---|
Poids moléculaire |
324.29 g/mol |
Nom IUPAC |
(4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C13H16N4O6/c14-7-11(18)16(10(13(15)21)5-6-12(19)20)8-1-3-9(4-2-8)17(22)23/h1-4,10H,5-7,14H2,(H2,15,21)(H,19,20)/t10-/m0/s1 |
Clé InChI |
AQYCNMRBXQDSAY-JTQLQIEISA-N |
SMILES isomérique |
C1=CC(=CC=C1N([C@@H](CCC(=O)O)C(=O)N)C(=O)CN)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1N(C(CCC(=O)O)C(=O)N)C(=O)CN)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


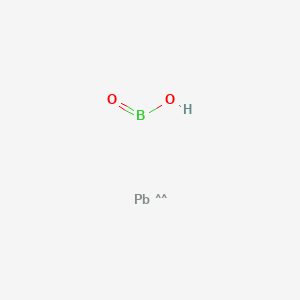
![3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B12340652.png)
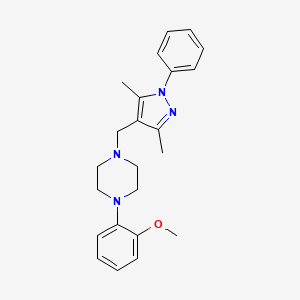
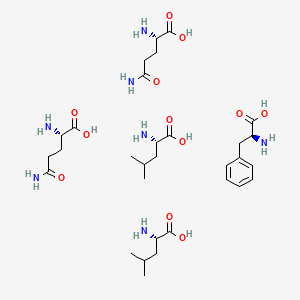
![3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12340666.png)
